Fosaprepitant

概要

説明

Synthesis Analysis

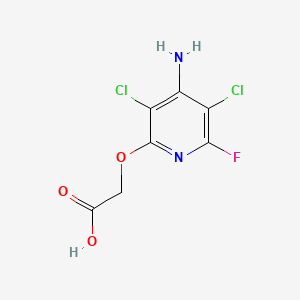

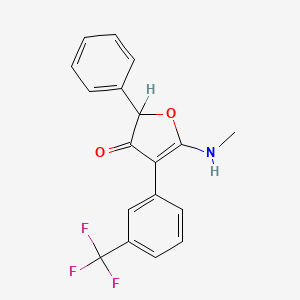

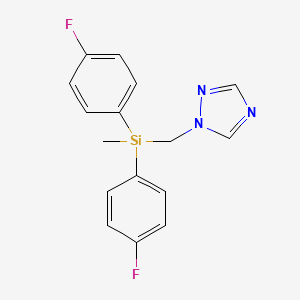

The synthesis of Fosaprepitant involves the establishment of three chiral centers in the isomers of Aprepitant in high yield by induced crystallization and chiral reduction . A retrospective analysis evaluated the conversion from administration of fosaprepitant to aprepitant IV .Molecular Structure Analysis

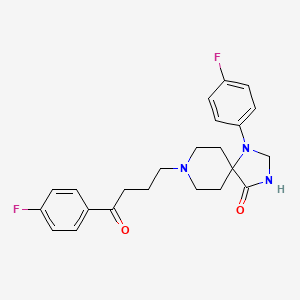

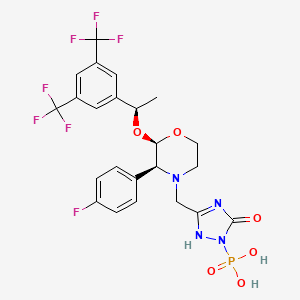

Fosaprepitant has a molecular formula of C23H22F7N4O6P and a molecular weight of 614.4 g/mol . Molecular docking and molecular dynamics simulations were performed to obtain a complex structure between the relatively stable inhibitor, fosaprepitant, and GSTP1 .Chemical Reactions Analysis

Fosaprepitant, a prodrug of aprepitant, is a weak inhibitor of CYP3A4, and aprepitant is a substrate, inhibitor, and inducer of CYP3A4 . Infusion site reactions have been reported in patients receiving fosaprepitant via peripheral venous access .Physical And Chemical Properties Analysis

Fosaprepitant is a morpholine derivative that is the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl ether of (3-{[(2R,3S)-3-(4-fluorophenyl)-2-hydroxymorpholin-4-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid .科学的研究の応用

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

Fosaprepitant is widely recognized for its efficacy in preventing CINV. As a neurokinin-1 receptor antagonist, it offers an alternative mechanism of action that enhances the control of CINV when used in conjunction with traditional antiemetic drugs .

Prolonged Usage for Delayed CINV Control

Studies have explored the effectiveness of fosaprepitant when administered on multiple days to control delayed CINV. The hypothesis is based on its metabolic cycle of 48 hours, suggesting that additional doses could improve its efficacy .

Pediatric Applications

Fosaprepitant has been evaluated for safety and efficacy in pediatric patients undergoing moderately and highly emetogenic chemotherapy. It has shown promising results as a CINV prophylaxis in children when combined with other antiemetics .

作用機序

Target of Action

Fosaprepitant primarily targets the Substance P/Neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

Fosaprepitant is a prodrug of Aprepitant and acts as an antagonist of the Substance P/Neurokinin 1 (NK1) receptors . Upon biological activation, it blocks the signals given off by NK1 receptors, thereby reducing the likelihood of vomiting in patients undergoing chemotherapy .

Biochemical Pathways

The active form of Fosaprepitant, Aprepitant, has been shown to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . It crosses the blood-brain barrier and occupies brain NK1 receptors , affecting the biochemical pathways involved in the vomiting reflex.

Pharmacokinetics

Fosaprepitant is rapidly converted to Aprepitant within 30 minutes after the end of infusion . The distribution volume of Aprepitant is approximately 70 L, indicating that it crosses the blood-brain barrier . It is metabolized in the liver via CYP3A4 (major), CYP1A2, and CYP2C19 (minor) enzymes, forming 7 weakly-active metabolites . The drug is excreted in urine (57%) and feces (45%) . The elimination half-life of Aprepitant is about 9 to 13 hours .

Result of Action

The molecular and cellular effects of Fosaprepitant’s action primarily involve the prevention of acute and delayed nausea and vomiting associated with chemotherapy . It has also been found to exhibit superior toxicity towards A549/DDP cells that overexpress GSTP1 compared with the A549 cell line , indicating potential anticancer effects.

Action Environment

The action, efficacy, and stability of Fosaprepitant can be influenced by various environmental factors. For instance, the mixtures of Fosaprepitant 150 mg in 50, 100, and 250 mL of 0.9 g/dl NaCl are physico-chemically stable for 7 days at room temperature (27.0 ± 0.9°C) and refrigerated (4.9 ± 1.5°C); and exposed to ambient light, 15 days at room temperature and refrigerated and protected from light . This information is crucial for the proper storage and administration of the drug.

Safety and Hazards

Fosaprepitant may cause tissue damage if the drug leaks from the vein. It may also cause signs of an allergic reaction, signs of a urinary tract infection (UTI), flushing, dizziness or passing out, fast or abnormal heartbeat, a burning, numbness, or tingling feeling that is not normal . It is also recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

将来の方向性

Fosaprepitant and aprepitant are recommended in guidelines for preventing chemotherapy-induced nausea and vomiting due to moderately and highly emetogenic chemotherapy. Fosaprepitant is bioequivalent to aprepitant, and could offer potential benefits for patients who may be unable to tolerate oral administration of antiemetics during an episode of nausea or vomiting .

特性

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARDROPHSZEBKC-OITMNORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F7N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021651 | |

| Record name | Fosaprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosaprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. In summary, the active form of fosaprepitant is as an NK1 antagonist which is because it blocks signals given off by NK1 receptors. This therefore decreases the likelihood of vomiting in patients experiencing. | |

| Record name | Fosaprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Fosaprepitant | |

CAS RN |

172673-20-0 | |

| Record name | Fosaprepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosaprepitant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosaprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosaprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAPREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosaprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

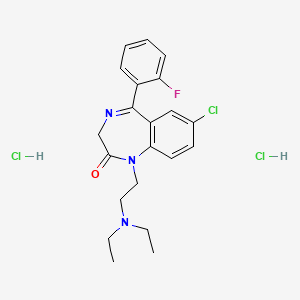

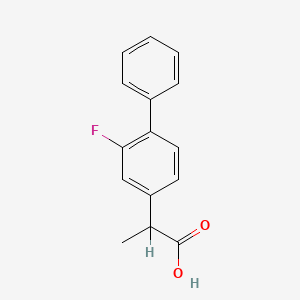

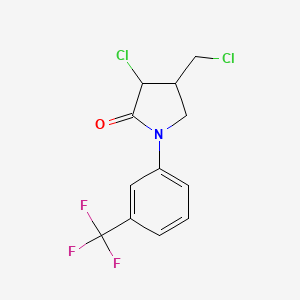

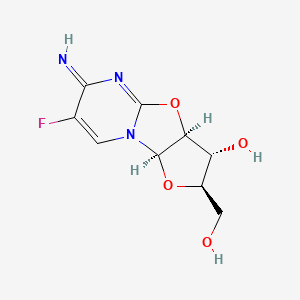

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

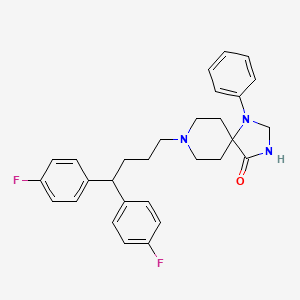

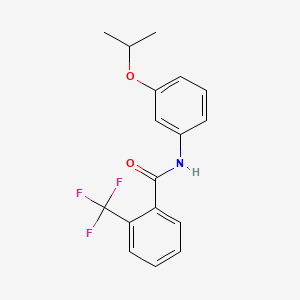

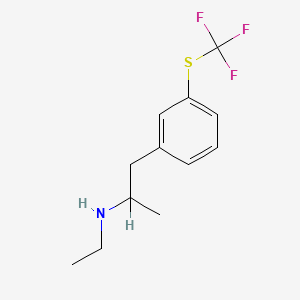

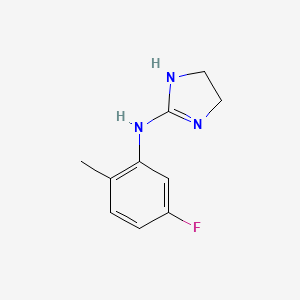

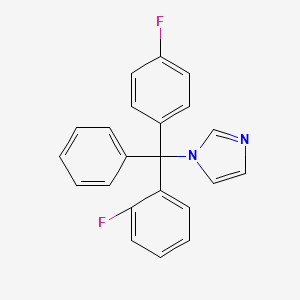

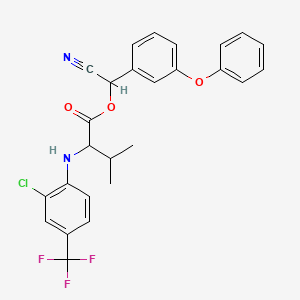

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of fosaprepitant?

A1: Fosaprepitant is a prodrug of aprepitant. It is rapidly converted to aprepitant in the body. Aprepitant selectively antagonizes human substance P/neurokinin 1 (NK1) receptors. []

Q2: What are the downstream effects of fosaprepitant binding to its target?

A2: By blocking NK1 receptors, aprepitant (and consequently, fosaprepitant) prevents the binding of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals in the brain. This mechanism makes fosaprepitant effective in preventing chemotherapy-induced nausea and vomiting (CINV). [, ]

Q3: What is the molecular formula and weight of fosaprepitant dimeglumine?

A3: The molecular formula of fosaprepitant dimeglumine is C23H22F7N4O6P · 2(C7H17NO5) and its molecular weight is 1004.83 g/mol. []

Q4: What is the stability of fosaprepitant dimeglumine in various intravenous solutions?

A4: Studies have shown that mixtures of fosaprepitant dimeglumine 150mg in 50, 100, and 250 mL of 0.9% sodium chloride are physically and chemically stable for 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C) when exposed to ambient light. Furthermore, stability extends to 15 days at these temperatures when shielded from light. When reconstituted and stored under refrigeration while exposed to light, stability is maintained for 12 days. []

Q5: How is fosaprepitant metabolized in the body?

A5: Upon intravenous administration, fosaprepitant is rapidly converted to aprepitant by ubiquitous phosphatases, mainly in blood. Aprepitant then undergoes extensive metabolism, primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. [, ]

Q6: What is the elimination half-life of aprepitant, the active metabolite of fosaprepitant?

A6: The elimination half-life of aprepitant ranges from approximately 9 to 13 hours. This relatively long half-life allows for once-daily dosing of aprepitant and contributes to its effectiveness in controlling delayed CINV. []

Q7: Has the efficacy of fosaprepitant in preventing CINV been demonstrated in clinical trials?

A7: Yes, multiple phase III clinical trials have demonstrated the efficacy of a single-dose fosaprepitant regimen in preventing both acute and delayed CINV in patients receiving highly emetogenic chemotherapy, including high-dose cisplatin. These trials showed that fosaprepitant 150mg IV was either noninferior to the conventional 3-day aprepitant regimen or significantly superior to placebo. [, , , , ]

Q8: Are there studies evaluating fosaprepitant use in pediatric populations?

A8: Yes, while data on fosaprepitant use in pediatric patients is relatively limited compared to adults, studies have investigated its safety and efficacy in this population. Retrospective analyses and clinical trials suggest that fosaprepitant, in combination with other antiemetics, can be a safe and effective option for preventing CINV in children and adolescents undergoing chemotherapy. [, , , , , ]

Q9: Does fosaprepitant interact with drug-metabolizing enzymes?

A9: Yes, fosaprepitant is a weak inhibitor of CYP3A4, a major drug-metabolizing enzyme. This inhibition can lead to increased plasma concentrations of co-administered drugs that are also metabolized by CYP3A4, potentially increasing the risk of adverse events. [, ]

Q10: Are there dosage adjustments recommended for drugs co-administered with fosaprepitant?

A10: Yes, dosage adjustments may be necessary for certain drugs co-administered with fosaprepitant due to its CYP3A4 inhibitory effects. For example, when co-administered with intravenous fosaprepitant 150mg on day 1, oral dexamethasone doses on days 1 and 2 should be reduced by approximately 50%. []

Q11: What is the commercially available formulation of fosaprepitant?

A11: Fosaprepitant dimeglumine is commercially available as a lyophilized powder in single-dose vials for intravenous administration. Each vial contains fosaprepitant dimeglumine equivalent to 150mg of fosaprepitant. []

Q12: How is the fosaprepitant solution prepared for intravenous administration?

A12: To prepare the fosaprepitant solution, the contents of the vial are first reconstituted with a specified volume of diluent. This initial reconstitution is followed by further dilution with compatible intravenous solutions, such as 0.9% sodium chloride, to achieve the desired concentration for infusion. []

Q13: What are the common adverse effects associated with fosaprepitant administration?

A13: While generally well-tolerated, fosaprepitant can cause infusion-site reactions, such as pain, erythema, swelling, and delayed drip infusion, particularly when administered through a peripheral vein. [, ]

Q14: Are there specific risk factors that may predispose patients to fosaprepitant-associated hypersensitivity reactions?

A14: Although the incidence of hypersensitivity reactions to fosaprepitant is low (<1%), it is crucial to be aware of potential risk factors. While specific risk factors are not fully elucidated due to the low occurrence, proper documentation, and patient-specific precautions are essential for early identification and management of any hypersensitivity reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。